molecular formula C21H22N2O5S2 B3599406 N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide

Cat. No.: B3599406
M. Wt: 446.5 g/mol
InChI Key: BOQZPNUTCZJBFC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, a phenylsulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor. The furan ring and phenylsulfonyl group are then introduced through subsequent reactions, such as sulfonylation and furan ring formation. The final step involves the coupling of the cyclohexyl group to the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a lactone, while reduction of the phenylsulfonyl group may yield a phenyl-substituted compound.

Scientific Research Applications

N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[(furan-2-ylmethyl)amino]acetamide: Shares a similar structure but lacks the phenylsulfonyl and oxazole groups.

    N-cyclohexyl-2-[(furan-2-yl)amino]acetamide: Similar but without the phenylsulfonyl group.

Uniqueness

N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c24-18(22-15-8-3-1-4-9-15)14-29-21-20(23-19(28-21)17-12-7-13-27-17)30(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15H,1,3-4,8-9,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQZPNUTCZJBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
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N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
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